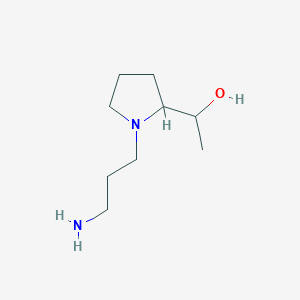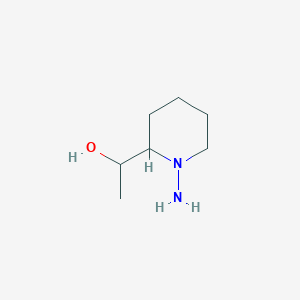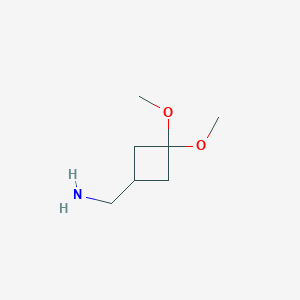
4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-carboximidamid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with tetrahydro-4H-thiopyran-4-one . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide” is C10H20N4S . The average mass is 228.358 Da and the monoisotopic mass is 228.140869 Da .Chemical Reactions Analysis
Tetrahydro-4H-thiopyran-4-one, a similar compound, has been used in multicomponent reactions, resulting in the formation of sulfur- and nitrogen-containing polyheterocyclic systems .Physical And Chemical Properties Analysis
The compound “4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Herstellung stabiler freier Nitroxylradikale
Tetrahydro-4H-thiopyran-4-one, eine Klasse von Verbindungen, zu der auch unsere Verbindung gehört, sind wertvolle Reagenzien für die Herstellung stabiler freier Nitroxylradikale .
Lichtempfindliche Halbleiter und elektrochrome Materialien
Diese Verbindungen werden auch zur Herstellung von lichtempfindlichen Halbleitern und elektrochromen Materialien verwendet . Dadurch sind sie im Bereich der Elektronik und Materialwissenschaften wertvoll.
Synthetische Juvenilhormone und Pheromone
Tetrahydro-4H-thiopyran-4-one werden bei der Synthese von Juvenilhormonen und Pheromonen eingesetzt . Diese synthetischen Hormone und Pheromone können in verschiedenen biologischen und landwirtschaftlichen Anwendungen eingesetzt werden.
Polypropionatfragmente - Vorläufer für Naturstoffanaloga
Diese Verbindungen dienen als Vorläufer für Naturstoffanaloga, insbesondere Polypropionatfragmente . Damit sind sie im Bereich der organischen Synthese und der Medikamentenentwicklung wertvoll.
Antitumor-, antibakterielle, antiparasitäre und antifungale Aktivität
Einige Derivate von Tetrahydro-4H-thiopyran-4-on wurden mit Antitumor-, antibakteriellen, antiparasitären und antifungalen Aktivitäten charakterisiert . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Therapeutika hin.
Inhibitoren der Phosphodiesterase und β-Sekretase BACE1
Diese Verbindungen haben sich als vielversprechend als Inhibitoren der Phosphodiesterase und β-Sekretase BACE1 erwiesen . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Krankheiten wie Alzheimer und anderen Erkrankungen hin, bei denen diese Enzyme eine entscheidende Rolle spielen.
Mehrkomponentenreaktionen
Tetrahydro-4H-thiopyran-4-on wurde in letzter Zeit in Mehrkomponentenreaktionen, im Einklang mit den Prinzipien der grünen Chemie, weit verbreitet . Dies macht es zu einem wertvollen Werkzeug bei der Entwicklung neuer synthetischer Methoden.
Herstellung von Dipeptiden, Spiroimidazolonen und Tetrahydrocarbazolen
Das Produkt wurde in verschiedenen Kondensationsreaktionen zur Herstellung von Dipeptiden, Spiroimidazolonen und Tetrahydrocarbazolen eingesetzt . Dies deutet auf seine potenzielle Verwendung in der Peptidsynthese und der Herstellung komplexer heterocyclischer Strukturen hin.
Wirkmechanismus
Target of Action
The primary target of 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide is the Ataxia Telangiectasia Mutated (ATM) Kinase . ATM kinase plays a crucial role in the DNA damage response pathway, which is activated when DNA double-strand breaks occur .
Mode of Action
It is known to inhibit the atm kinase . This inhibition disrupts the DNA damage response pathway, potentially leading to an accumulation of DNA damage in cells .
Biochemical Pathways
The inhibition of ATM kinase by 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide affects the DNA damage response pathway . This pathway is responsible for detecting and repairing DNA damage. Disruption of this pathway can lead to an accumulation of DNA damage, which can result in cell death or the development of cancer .
Pharmacokinetics
It is known that the compound has good oral bioavailability and a low predicted clinical dose . The compound’s volume of distribution and half-life are also factors that contribute to its pharmacokinetic profile .
Result of Action
The inhibition of ATM kinase by 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide can lead to an accumulation of DNA damage in cells . This can result in cell death or the development of cancer .
Vorteile Und Einschränkungen Für Laborexperimente
4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide has several advantages for laboratory experiments. It is a low-cost compound that is easy to obtain and use. It is also a versatile compound that can be used in a variety of applications. Furthermore, 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide is a low-toxicity compound that is safe to handle and use in the laboratory.
However, there are some limitations to the use of 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide in laboratory experiments. For example, it is not a very stable compound and can easily degrade in the presence of light and air. Furthermore, it can be difficult to purify and remove any unwanted side products.
Zukünftige Richtungen
There are a variety of potential future directions for 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide research. First, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Second, additional research is needed to develop more efficient and cost-effective methods for synthesizing 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide. Third, further research is needed to develop new applications for 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide, such as in drug discovery and synthesis. Finally, additional research is needed to better understand the advantages and limitations of using 4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboximidamide in laboratory experiments.
Eigenschaften
IUPAC Name |
4-(thian-4-yl)piperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4S/c11-10(12)14-5-3-13(4-6-14)9-1-7-15-8-2-9/h9H,1-8H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQRBARYOJGXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Azido-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one](/img/structure/B1490878.png)



